molecular formula C6H2ClF4NO B13129005 6-Chloro-3-fluoro-2-(trifluoromethoxy)pyridine

6-Chloro-3-fluoro-2-(trifluoromethoxy)pyridine

Cat. No.: B13129005
M. Wt: 215.53 g/mol
InChI Key: GGPHQURTXDRRAG-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-2-(trifluoromethoxy)pyridine is a heterocyclic aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-fluoro-2-(trifluoromethoxy)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoro-2-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution with an amine can yield 6-amino-3-fluoro-2-(trifluoromethoxy)pyridine.

Scientific Research Applications

6-Chloro-3-fluoro-2-(trifluoromethoxy)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-3-fluoro-2-(trifluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups can influence its binding affinity and specificity, affecting pathways involved in cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine
  • 3-Chloro-2-fluoro-6-methoxy-4-(trifluoromethoxy)pyridine
  • 6-Chloro-3-fluoro-2-(difluoromethoxy)pyridine

Uniqueness

6-Chloro-3-fluoro-2-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in designing molecules with specific reactivity and stability profiles, distinguishing it from other similar compounds.

Properties

Molecular Formula

C6H2ClF4NO

Molecular Weight

215.53 g/mol

IUPAC Name

6-chloro-3-fluoro-2-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H2ClF4NO/c7-4-2-1-3(8)5(12-4)13-6(9,10)11/h1-2H

InChI Key

GGPHQURTXDRRAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1F)OC(F)(F)F)Cl

Origin of Product

United States

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